methyl 3-formyl-1H-pyrrole-2-carboxylate

Radical alkylation Regioselectivity Pyrrole functionalization

methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9) provides unique 3-formyl-2-carboxylate regiochemistry unreplicable by common 2-/4-formyl pyrroles. Its C3-formyl group directs free-radical alkylation to 2,3-disubstituted products—not 2,5-disubstituted—critical for non-symmetrical porphyrins, pyrrolo[3,2-d]pyrimidines, and kinase inhibitor scaffolds. The free N-H hydrogen bond donor (absent in N-methyl analogs) enables ATP-binding pocket recognition. ≥98% purity. Order now.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B13561741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-formyl-1H-pyrrole-2-carboxylate
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN1)C=O
InChIInChI=1S/C7H7NO3/c1-11-7(10)6-5(4-9)2-3-8-6/h2-4,8H,1H3
InChIKeyWNFQCUUYLLQLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate: A Specialized Beta-Functionalized Pyrrole Scaffold for Regioselective Synthesis


Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9, MW 153.14 g/mol) is a specialized heterocyclic building block characterized by an electrophilic formyl group (-CHO) at the pyrrole C3 (beta) position, adjacent to a methyl carboxylate ester at C2 . The presence of an N-unsubstituted pyrrole nitrogen (NH) provides a free hydrogen bond donor not available in N-methyl or N-protected analogs . This specific substitution pattern is synthetically non-trivial; standard electrophilic aromatic substitution on pyrrole-2-carboxylates typically directs to C4 or C5 positions due to electronic directing effects . Consequently, this compound occupies a specialized niche for constructing non-symmetrical porphyrins, fused polycycles (e.g., pyrrolo[3,2-d]pyrimidines), and kinase inhibitor analogs where precise vector alignment of hydrogen bond donors/acceptors is critical .

Why Generic Substitution Fails: Regiochemical Constraints of Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate


Procurement specialists cannot substitute methyl 3-formyl-1H-pyrrole-2-carboxylate with more common 2-formylpyrroles, 4-formylpyrroles, N-methyl derivatives, or 3-formylpyrroles lacking the C2 carboxylate due to fundamentally distinct regiochemical outcomes in downstream reactions . The 3-formyl-2-carboxylate substitution pattern is synthetically non-trivial; standard Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate does not yield the C3 isomer, requiring alternative synthetic routes that differentiate this compound from readily accessible C2-formyl or C4-formyl analogs . In oxidative free-radical alkylation reactions, 3-formylpyrroles yield 2,3-disubstituted products, whereas 2-formylpyrroles produce 2,5-disubstituted products—a divergence that would fundamentally alter the connectivity of target molecules if an incorrect regioisomer were substituted [1]. Furthermore, N-methylated analogs eliminate the free NH hydrogen bond donor functionality, compromising molecular recognition in ATP-binding pocket mimetics .

Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate: Quantitative Evidence for Differentiated Performance


Regioselective Radical Alkylation: 2,3-Disubstitution vs. 2,5-Disubstitution Product Divergence

In oxidative free-radical substitution reactions, methyl 3-formyl-1H-pyrrole-2-carboxylate and related 3-formylpyrroles direct alkylation to produce 2,3-disubstituted pyrroles, whereas 2-formylpyrrole analogs yield 2,5-disubstituted products under identical conditions [1]. This regiochemical divergence is kinetically controlled and arises from distinct transition state geometries dictated by the formyl group position [1].

Radical alkylation Regioselectivity Pyrrole functionalization C-C bond formation

Hydrogen Bond Donor Functionality: N-Unsubstituted vs. N-Methyl Derivatives

Methyl 3-formyl-1H-pyrrole-2-carboxylate retains a free pyrrole NH (1 H-bond donor), while N-methylated analogs (e.g., methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate, CAS 1401992-80-0) eliminate this functionality . The NH serves as a critical hydrogen bond donor in ATP-binding pocket mimetics and kinase inhibitor scaffolds .

Hydrogen bonding ATP-binding pocket Kinase inhibitor design Molecular recognition

Synthetic Accessibility: Regioisomer Differentiation from 4-Formyl and 5-Formyl Analogs

Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9) is structurally distinct from its 4-formyl (CAS 17122-68-0) and 5-formyl regioisomers . Direct Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate does not yield the C3 isomer due to electronic directing effects that favor C4 or C5 substitution . This renders the 3-formyl-2-carboxylate substitution pattern synthetically non-trivial and necessitates alternative synthetic routes .

Regioisomer Electrophilic aromatic substitution Synthetic accessibility Pyrrole functionalization

Natural Product Scaffold Relevance: Formyl-Carboxyl Pyrrole Core Found in Bioactive Metabolites

Compounds 1-5 (allostreptopyrroles A-E) represent the first examples of natural pyrroles substituted by both formyl and carboxyl functionalities, with compounds 1, 4, and 5 showing cytotoxicity against Kasumi-1 human acute myeloblastic leukemia cells with IC50 values of 103 μM, among others [1]. Methyl 3-formyl-1H-pyrrole-2-carboxylate embodies the core formyl-carboxyl substitution pattern found in these bioactive natural products, establishing its relevance as a scaffold for medicinal chemistry exploration [1].

Natural product Cytotoxicity Pyrrole alkaloid Allostreptomyces

Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate: Optimal Application Scenarios for Procurement Selection


Synthesis of 2,3-Disubstituted Pyrroles via Regioselective Radical Alkylation

This compound is the preferred scaffold when synthetic routes require regioselective oxidative free-radical substitution to yield 2,3-disubstituted pyrrole products rather than 2,5-disubstituted analogs . The 3-formyl group directs alkylation to produce the 2,3-connectivity pattern, a requirement that 2-formylpyrrole analogs cannot fulfill due to their intrinsic regiochemical divergence yielding 2,5-disubstitution .

Medicinal Chemistry Programs Targeting ATP-Binding Pockets and Kinase Inhibitors

The free pyrrole NH (1 hydrogen bond donor) is critical for ATP-binding pocket interactions in kinase inhibitor design . N-methylated analogs lack this hydrogen bond donor functionality and therefore cannot substitute when molecular recognition depends on the NH hydrogen bond . The compound's 3-formyl-2-carboxylate vector alignment is specifically suited for constructing non-symmetrical kinase inhibitor analogs .

Construction of Fused Polycyclic Heterocycles (e.g., Pyrrolo[3,2-d]pyrimidines)

The 3-formyl-2-carboxylate substitution pattern provides the precise vector alignment required for annulation reactions that construct fused pyrrolo[3,2-d]pyrimidines and related heterocyclic systems . Alternative regioisomers (e.g., 4-formyl or 5-formyl analogs) would produce different fused ring connectivity upon cyclization .

Synthesis of Non-Symmetrical Porphyrins and Dipyrromethanes

This compound serves as a high-value scaffold for constructing non-symmetrical porphyrins where differentiated substituent patterns are required . The C3-formyl and C2-carboxylate groups provide orthogonal functional handles for sequential condensation and cyclization steps, enabling architectural control not achievable with symmetrical pyrrole building blocks .

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